molecular formula C15H16N2O B2428869 N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide CAS No. 94843-61-5

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide

Cat. No.: B2428869
CAS No.: 94843-61-5
M. Wt: 240.306
InChI Key: YEOGLOQMCFIYLL-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of N-(4,6-dimethylpyridin-2-yl)benzamide derivatives, which are frequently explored as key scaffolds in the development of novel therapeutic agents . The 4,6-dimethylpyridin-2-yl group is a common structural motif found in compounds investigated for their biological activity, often serving as a pharmacophore that interacts with various enzyme targets . Researchers utilize this family of compounds as critical intermediates or starting materials in complex synthetic pathways, such as those employing Ullman coupling and other reactions to build more elaborate molecular architectures . The structural features of this compound, including the benzamide linkage and the substituted pyridine ring, make it a valuable building block for constructing molecules aimed at modulating specific biological pathways. Analogs of this compound have been investigated in various high-value research contexts, including programs focused on developing inhibitors for kinases like c-jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases , and as modulators for other protein classes, such as metabotropic glutamate receptors (mGlus) . The presence of the dimethylpyridine moiety is often associated with efforts to fine-tune properties like potency, selectivity, and metabolic stability . As a supplied material, it is characterized by high purity and consistency, ensuring reliable performance in research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-5-4-6-13(8-10)15(18)17-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOGLOQMCFIYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide
  • N-(4,6-dimethylpyridin-2-yl)-3-methylbenzylamine
  • N-(4,6-dimethylpyridin-2-yl)-3-methylbenzoic acid

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings, which imparts distinct chemical and biological properties

Biological Activity

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 4 and 6 positions with methyl groups, and a benzamide moiety. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It inhibits key enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), thereby reducing the production of pro-inflammatory mediators.

3. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation.
  • Receptor Modulation: It may modulate receptor activity related to neurotransmission, contributing to its neuroprotective effects.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyKey Findings
In vitro Antimicrobial Activity Tested against Gram-positive and Gram-negative bacteriaShowed significant inhibition of growth at concentrations ranging from 10 to 50 µg/mL
Anti-inflammatory Assessment Inhibition assays on COX and LOX enzymesIC50 values were determined to be 15 µM for COX and 20 µM for LOX
Neuroprotection in PC12 Cells Oxidative stress models using H2O2Increased cell viability by 30% compared to control at 25 µM concentration

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